Cymbimicin A

Description

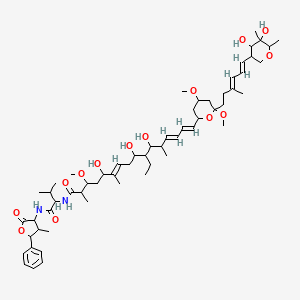

from culture broth of Micromonospora sp.; structure in first source

Properties

Molecular Formula |

C59H92N2O14 |

|---|---|

Molecular Weight |

1053.4 g/mol |

IUPAC Name |

(6E,13E,15E)-16-[6-[(3E,5E)-6-(4,5-dihydroxy-5,6-dimethyloxan-3-yl)-3-methylhexa-3,5-dienyl]-4,6-dimethoxyoxan-2-yl]-10-ethyl-5,9,11-trihydroxy-3-methoxy-2,6,12-trimethyl-N-[3-methyl-1-[(4-methyl-2-oxo-5-phenyloxolan-3-yl)amino]-1-oxobutan-2-yl]hexadeca-6,13,15-trienamide |

InChI |

InChI=1S/C59H92N2O14/c1-14-46(52(64)38(6)22-18-19-26-44-31-45(70-11)33-59(72-13,75-44)30-29-36(4)21-20-25-43-34-73-41(9)58(10,69)54(43)65)47(62)28-27-37(5)48(63)32-49(71-12)39(7)55(66)60-50(35(2)3)56(67)61-51-40(8)53(74-57(51)68)42-23-16-15-17-24-42/h15-27,35,38-41,43-54,62-65,69H,14,28-34H2,1-13H3,(H,60,66)(H,61,67)/b22-18+,25-20+,26-19+,36-21+,37-27+ |

InChI Key |

OTPHGOIPHMPUPP-IUECHDAESA-N |

Isomeric SMILES |

CCC(C(C/C=C(\C)/C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC1C(C(OC1=O)C2=CC=CC=C2)C)OC)O)O)C(C(C)/C=C/C=C/C3CC(CC(O3)(CC/C(=C/C=C/C4COC(C(C4O)(C)O)C)/C)OC)OC)O |

Canonical SMILES |

CCC(C(CC=C(C)C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC1C(C(OC1=O)C2=CC=CC=C2)C)OC)O)O)C(C(C)C=CC=CC3CC(CC(O3)(CCC(=CC=CC4COC(C(C4O)(C)O)C)C)OC)OC)O |

Synonyms |

cymbimicin A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Cymbimicin A: A Technical Guide to its Discovery and Isolation from Micromonospora sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Cymbimicin A, a novel cyclophilin-binding metabolite produced by Micromonospora sp. The document consolidates available scientific information, presenting detailed experimental protocols, quantitative data, and logical workflows to support further research and development in this area.

Executive Summary

This compound is a natural product isolated from the fermentation broth of the actinomycete Micromonospora sp. strain A92-313709 (DSM 8594).[1] It belongs to a class of compounds that bind to cyclophilins, a family of proteins with peptidyl-prolyl isomerase activity that are implicated in various cellular processes and are the targets of immunosuppressive drugs like cyclosporin A. This compound exhibits a notable affinity for cyclophilin A, albeit six-fold lower than that of the well-known immunosuppressant cyclosporin A.[1] This document details the fermentation of the producing microorganism, the extraction and purification of this compound, and the analytical methods used for its characterization.

Discovery of a Novel Cyclophilin-Binding Agent

This compound, along with its congener Cymbimicin B, was discovered during a screening program aimed at identifying novel cyclophilin-binding metabolites from a diverse collection of actinomycete strains.[1] The producing organism was identified as a strain of Micromonospora.

Taxonomy of the Producing Microorganism

The this compound-producing strain, designated A92-313709, has been classified as belonging to the genus Micromonospora. It has been deposited in the German Collection of Microorganisms and Cell Cultures (DSMZ) with the accession number DSM 8594.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Micromonospora sp. DSM 8594. While the precise media composition and fermentation parameters from the original discovery are not publicly detailed, a general approach for the cultivation of Micromonospora species for the production of secondary metabolites is outlined below.

General Fermentation Protocol for Micromonospora sp.

Objective: To cultivate Micromonospora sp. for the production of this compound.

Materials:

-

Micromonospora sp. DSM 8594 culture

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production culture medium (e.g., a complex medium containing glucose, yeast extract, and peptone)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable seed medium with a stock culture of Micromonospora sp. DSM 8594. The culture is incubated at an appropriate temperature (typically 28-30°C) with agitation for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The production culture is incubated under similar conditions for an extended period (typically 5-10 days) to allow for the biosynthesis of this compound.

-

Monitoring: The fermentation progress can be monitored by measuring parameters such as pH, biomass, and the production of this compound using analytical techniques like HPLC.

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques. The general workflow for the isolation and purification is depicted in the diagram below.

References

Cymbimicin A: A Novel Cyclophilin-Binding Metabolite for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cymbimicin A is a novel metabolite isolated from actinomycetes that has been identified as a potent cyclophilin-binding compound.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its isolation and characterization, and its potential role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising new molecule.

Introduction

Cyclophilins are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking, immune responses, and cell signaling.[3] The discovery of potent cyclophilin inhibitors, such as the well-known immunosuppressant Cyclosporin A (CsA), has paved the way for therapeutic interventions in a range of diseases, including autoimmune disorders, inflammatory conditions, and viral infections.[3][4]

This compound, along with its analog Cymbimicin B, represents a new class of cyclophilin-binding metabolites isolated from the culture broth of a Micromonospora sp. strain.[1] These compounds were discovered through a screening program aimed at identifying novel cyclophilin binders from actinomycete strains.[1] this compound exhibits a high binding affinity for cyclophilin A, suggesting its potential as a modulator of cyclophilin-dependent cellular processes.[1] This guide will delve into the technical details of this compound, providing a foundation for its further investigation and potential development as a therapeutic agent.

Mechanism of Action

This compound functions as a cyclophilin-binding agent, directly interacting with cyclophilin A.[1][2] The binding of this compound to cyclophilin A is competitive with Cyclosporin A, indicating that it occupies the same binding site on the protein.[5] This interaction inhibits the PPIase activity of cyclophilin A.[5]

The downstream effects of this compound are likely mediated through the modulation of cyclophilin A's interactions with its substrate proteins. In the context of the immune system, the cyclophilin A-Cyclosporin A complex is known to bind to and inhibit calcineurin, a calcium/calmodulin-activated serine/threonine-specific protein phosphatase.[3] This inhibition prevents the dephosphorylation and nuclear translocation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines, ultimately leading to immunosuppression.[3] While the direct effect of this compound on calcineurin has not been explicitly reported in the available literature, its binding to the same site as CsA suggests a similar potential mechanism of action.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its analog, Cymbimicin B, in comparison to the well-characterized cyclophilin inhibitor, Cyclosporin A.

| Compound | Target | Binding Affinity | Notes |

| This compound | Cyclophilin A | 6-fold lower than Cyclosporin A | High affinity binding.[1] |

| Cymbimicin B | Cyclophilin A | ~100-fold lower than this compound | Significantly lower binding affinity.[1] |

| Cyclosporin A | Cyclophilin A | High Affinity (Reference) | Potent inhibitor of cyclophilin A.[3] |

Note: Specific Kd or IC50 values were not available in the provided search results. The data presented is based on the relative binding affinities reported in the primary literature.

Experimental Protocols

The following sections detail the generalized methodologies for the fermentation, isolation, and characterization of this compound, based on standard practices for natural product discovery from actinomycetes.

Fermentation of the Producing Strain

-

Strain: Micromonospora sp.

-

Culture Medium: A suitable production medium for actinomycetes, typically containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Fermentation Conditions: The strain is cultured in a liquid medium under aerobic conditions with constant agitation at a controlled temperature (e.g., 28-30°C) for a period of several days to allow for the production of secondary metabolites.

Isolation and Purification of this compound

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate, butanol) to partition the metabolites.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This may include:

-

Silica Gel Chromatography: For initial fractionation based on polarity.

-

Sephadex LH-20 Chromatography: For size-exclusion chromatography to remove smaller impurities.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a suitable solvent gradient (e.g., acetonitrile-water) to obtain pure this compound.

-

Structure Elucidation

-

Spectroscopic Analysis: The chemical structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

-

Cyclophilin A Binding Assay

-

Principle: A competitive binding assay is used to determine the affinity of this compound for cyclophilin A. This can be performed using various methods, such as a fluorescence polarization assay or a surface plasmon resonance (SPR) assay.

-

General Procedure (Fluorescence Polarization):

-

A fluorescently labeled ligand that binds to cyclophilin A is used.

-

In the absence of a competitor, the labeled ligand bound to the larger cyclophilin A molecule will have a high fluorescence polarization value.

-

Increasing concentrations of this compound are added to compete with the fluorescent ligand for binding to cyclophilin A.

-

The displacement of the fluorescent ligand results in a decrease in fluorescence polarization.

-

The IC50 value (the concentration of this compound required to displace 50% of the fluorescent ligand) is determined and can be used to calculate the binding affinity (Ki).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway affected by this compound and the general workflow for its discovery and characterization.

Caption: Potential mechanism of this compound-mediated immunosuppression.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

This compound is a promising new natural product with high affinity for cyclophilin A. Its discovery opens up new avenues for the development of novel therapeutics targeting cyclophilin-mediated pathways. Further research is warranted to fully elucidate its biological activities, including its immunosuppressive and potential antiviral properties. The detailed characterization of its mechanism of action and its in vivo efficacy will be crucial for its translation into a clinical candidate. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and its therapeutic potential.

References

- 1. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Emerging role of cyclophilin A in HIV-1 infection: from producer cell to the target cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sanglifehrin A, a novel cyclophilin-binding compound showing immunosuppressive activity with a new mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Biological Properties and Activity of Cymbimicin A

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Cymbimicin A is a novel metabolite isolated from the actinomycete Micromonospora sp. It has been identified as a potent cyclophilin-binding compound with significant immunosuppressive properties. This document provides a comprehensive overview of the known biological activities of this compound, drawing from available scientific literature. While detailed experimental protocols and extensive quantitative data remain within proprietary or otherwise inaccessible primary research, this guide synthesizes the current understanding of this compound's mechanism of action and biological effects.

Biological Properties of this compound

This compound is a macrocyclic lactone that exhibits high-affinity binding to cyclophilin A, a key protein in the immunosuppressive pathway.[1] This interaction is foundational to its biological activity. The affinity of this compound for cyclophilin A is reported to be only six-fold lower than that of the well-characterized immunosuppressant, Cyclosporin A.[1]

Immunosuppressive Activity

The primary biological activity of this compound is its function as an immunosuppressive agent.[1] By binding to cyclophilin A, this compound likely inhibits the calcineurin-dependent signaling pathway, which is crucial for the activation of T-lymphocytes. This mechanism is analogous to that of Cyclosporin A. The inhibition of this pathway prevents the transcription of key cytokines, such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and the propagation of the immune response.

Quantitative Data

Table 1: Summary of this compound Biological Activity

| Biological Target | Activity | Quantitative Data | Reference |

| Cyclophilin A | High-affinity binding | 6-fold lower affinity than Cyclosporin A | [1] |

| Immune System | Immunosuppression | Not Publicly Available | [1] |

Mechanism of Action: The Cyclophilin-Calcineurin Pathway

The proposed mechanism of action for this compound's immunosuppressive effects is through the inhibition of the calcineurin signaling pathway, mediated by its binding to cyclophilin A.

Caption: Proposed mechanism of this compound immunosuppression.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not publicly available. However, based on standard methodologies for similar compounds, the following outlines a likely workflow.

Cyclophilin A Binding Assay (General Protocol)

A competitive binding assay is a standard method to determine the binding affinity of a compound to a protein like cyclophilin A.

Caption: A generalized workflow for a competitive binding assay.

Future Directions

The high affinity of this compound for cyclophilin A suggests its potential as a lead compound for the development of novel immunosuppressive drugs. Further research is warranted to fully elucidate its pharmacological profile, including:

-

In vivo efficacy: Studies in animal models of autoimmune disease and organ transplantation are necessary to confirm its immunosuppressive effects in a physiological context.

-

Toxicity and safety profile: A comprehensive evaluation of the potential side effects and therapeutic window of this compound is crucial.

-

Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of this compound analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising natural product with potent cyclophilin-binding and immunosuppressive properties. While the publicly available data is limited, the existing information strongly suggests a mechanism of action analogous to that of Cyclosporin A. Further investigation into its biological activities and therapeutic potential is highly encouraged for the development of next-generation immunosuppressive therapies.

References

The Immunosuppressive Potential of Cymbimicin A: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known immunosuppressive potential of Cymbimicin A, a novel cyclophilin-binding agent. Due to the limited publicly available data specific to this compound, this guide supplements known information with established principles and experimental protocols relevant to the study of cyclophilin-binding immunosuppressants.

Introduction to this compound

This compound is a novel metabolite isolated from the actinomycete strain Micromonospora sp.[1]. It has been identified as a high-affinity ligand for cyclophilin A, a key intracellular protein involved in protein folding and a well-established target for immunosuppressive drugs. The structural characteristics of this compound position it as a compound of interest for potential development as an immunosuppressive agent.

Quantitative Data

Quantitative data on the immunosuppressive activity of this compound is not extensively available in the public domain. However, its binding affinity for its primary molecular target, cyclophilin A, has been characterized and is presented below in comparison to the well-established immunosuppressant, Cyclosporin A.

Table 1: Cyclophilin A Binding Affinity

| Compound | Target | Binding Affinity (Relative to Cyclosporin A) | Reference |

| This compound | Cyclophilin A | 6-fold lower | [1] |

| Cyclosporin A | Cyclophilin A | 1x (Reference) | [1] |

Note: Further quantitative data regarding the effects of this compound on immune cell proliferation and cytokine production are yet to be publicly reported. The following tables are provided as templates for the types of data typically generated in the evaluation of novel immunosuppressive agents.

Table 2: T-Cell Proliferation Inhibition (Template)

| Compound | Assay Type | Cell Type | IC50 (nM) |

| This compound | e.g., [³H]-thymidine incorporation | e.g., Human PBMCs | Data not available |

| Cyclosporin A | e.g., [³H]-thymidine incorporation | e.g., Human PBMCs | Data not available |

Table 3: Cytokine Inhibition (Template)

| Compound | Cytokine | Cell Type | Stimulation | IC50 (nM) |

| This compound | IL-2 | e.g., Jurkat T-cells | e.g., PMA/Ionomycin | Data not available |

| This compound | TNF-α | e.g., Human PBMCs | e.g., LPS | Data not available |

| Cyclosporin A | IL-2 | e.g., Jurkat T-cells | e.g., PMA/Ionomycin | Data not available |

| Cyclosporin A | TNF-α | e.g., Human PBMCs | e.g., LPS | Data not available |

Presumed Mechanism of Action and Signaling Pathway

As a cyclophilin A-binding molecule, the immunosuppressive activity of this compound is likely mediated through the calcineurin-dependent signaling pathway, analogous to the mechanism of Cyclosporin A. This pathway is central to T-cell activation.

Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus. Nuclear NFAT then acts as a transcription factor, inducing the expression of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and the propagation of the immune response.

This compound, by binding to cyclophilin A, is presumed to form a this compound-cyclophilin A complex. This complex then binds to calcineurin, inhibiting its phosphatase activity. This blockade prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby suppressing the transcription of IL-2 and other cytokine genes, ultimately leading to immunosuppression.

References

Spectroscopic analysis of Cymbimicin A (NMR, Mass Spectrometry)

Researchers focusing on natural product discovery and drug development require robust analytical techniques for the complete structural elucidation and characterization of novel compounds. This guide provides a technical overview of the spectroscopic analysis of Cymbimicin A, a cyclophilin-binding metabolite isolated from actinomycetes.

The definitive structural analysis of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the compound's atomic connectivity, stereochemistry, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish through-bond and through-space correlations.

Detailed ¹H and ¹³C NMR data for this compound are essential for its structural verification. This data, typically presented in tabular format, includes chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Data for this compound

| Position | δ (ppm) |

| Data not available in search results |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and exact mass of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| Data not available in search results |

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility of spectroscopic data. The following outlines a general workflow for the NMR and mass spectrometry analysis of a natural product like this compound.

NMR Spectroscopy Protocol

A standardized protocol for NMR analysis involves the precise preparation of the sample and the setup of various NMR experiments.

Mass Spectrometry Protocol

The protocol for mass spectrometry focuses on the preparation of the sample for ionization and the subsequent mass analysis.

Signaling Pathways and Logical Relationships

The structural information obtained from spectroscopic analysis is crucial for understanding the biological activity of this compound, particularly its interaction with cyclophilins. This relationship can be visualized as a logical flow.

Investigating the Binding Affinity of Cymbimicin A to Cyclophilin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of Cymbimicin A, a novel natural product, to its target protein, Cyclophilin A (CypA). Cyclophilin A is a ubiquitous enzyme with peptidyl-prolyl isomerase (PPIase) activity and a well-established target for immunosuppressive drugs. Understanding the interaction between novel compounds like this compound and CypA is crucial for the development of new therapeutic agents. This document summarizes the available quantitative data, details relevant experimental protocols for assessing binding affinity, and visualizes the key signaling pathway and experimental workflows.

Introduction to this compound and Cyclophilin A

This compound is a novel metabolite isolated from the actinomycete strain Micromonospora sp.[1] It has been identified as a cyclophilin-binding compound, suggesting its potential as a modulator of CypA activity. Cyclophilin A is a highly conserved protein that plays a critical role in protein folding and trafficking.[2] It catalyzes the cis-trans isomerization of proline peptide bonds, a rate-limiting step in the folding of many proteins.[2]

The most well-known inhibitor of Cyclophilin A is Cyclosporin A (CsA), a potent immunosuppressant widely used in organ transplantation to prevent rejection. The complex formed by CsA and CypA inhibits the phosphatase activity of calcineurin, a key enzyme in the T-cell activation pathway. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a transcription factor essential for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).

Quantitative Analysis of Binding Affinity

Direct quantitative binding data for this compound to Cyclophilin A is not extensively available in peer-reviewed literature. However, initial characterization has revealed that this compound binds to Cyclophilin A with an affinity approximately six-fold lower than that of Cyclosporin A.[1]

To provide a quantitative context, the binding affinity of Cyclosporin A to Cyclophilin A has been well-documented using various biophysical techniques. This data can be used to estimate the binding affinity of this compound.

| Compound | Method | Parameter | Value | Estimated this compound Value |

| Cyclosporin A | Fluorescence Spectroscopy | Kd | 15 ± 4 nM | ~90 nM |

| Cyclosporin A | Fluorescence Measurements | Kd | 36.8 nM | ~221 nM |

| Cyclosporin A | PPIase Inhibition Assay | IC50 | 27 nM | ~162 nM |

Table 1: Binding Affinity of Cyclosporin A to Cyclophilin A and Estimated Affinity for this compound. Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. The estimated values for this compound are calculated based on the reported six-fold lower affinity.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of ligands to Cyclophilin A. These protocols are based on established methods and can be adapted for the characterization of this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event.

Methodology:

-

Sample Preparation:

-

Recombinant human Cyclophilin A is dialyzed against the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

This compound is dissolved in the same dialysis buffer. The concentration of both protein and ligand are determined accurately.

-

-

ITC Experiment:

-

The sample cell is filled with the Cyclophilin A solution (typically in the low micromolar range).

-

The injection syringe is filled with the this compound solution (typically 10-20 fold higher concentration than the protein).

-

A series of small injections of this compound into the sample cell are performed at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Methodology:

-

Sensor Chip Preparation:

-

A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Recombinant human Cyclophilin A is immobilized on the sensor chip surface via amine coupling.

-

The remaining active sites are deactivated with ethanolamine.

-

-

Binding Analysis:

-

A series of concentrations of this compound in running buffer (e.g., HBS-EP) are injected over the sensor surface.

-

The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time.

-

A regeneration solution (e.g., a low pH buffer) is injected to remove the bound this compound between cycles.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay

This is a functional assay that measures the enzymatic activity of Cyclophilin A and its inhibition by a compound.

Methodology:

-

Assay Principle: The assay measures the chymotrypsin-catalyzed cleavage of a chromogenic peptide substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide). Chymotrypsin can only cleave the trans-isomer of the peptide. Cyclophilin A accelerates the cis-trans isomerization, leading to a faster rate of cleavage and color development.

-

Reaction Mixture:

-

A reaction buffer containing HEPES, chymotrypsin, and the peptide substrate is prepared.

-

Recombinant human Cyclophilin A is added to the reaction mixture.

-

Various concentrations of this compound are added to test for inhibition.

-

-

Measurement:

-

The reaction is initiated by the addition of the substrate.

-

The increase in absorbance at 390 nm due to the release of p-nitroaniline is monitored over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial rates of the reaction are calculated for each inhibitor concentration.

-

The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving Cyclophilin A and a typical experimental workflow for determining binding affinity.

References

Methodological & Application

Application Note and Protocol: Purification of Cymbimicin A from Micromonospora sp. Culture Broth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cymbimicin A is a novel cyclophilin-binding metabolite isolated from the culture broth of a Micromonospora sp. strain.[1] As an immunosuppressive agent, it holds potential for further investigation in drug development. This document provides a detailed, generalized protocol for the purification of this compound from the culture broth of Micromonospora sp. The methodology described herein is based on established principles for the isolation of secondary metabolites from actinomycetes and serves as a comprehensive guide for researchers. The protocol includes fermentation of the producing microorganism, extraction of the target compound, and a multi-step chromatographic purification process.

Introduction

Actinomycetes, particularly species of the genus Micromonospora, are a rich source of novel bioactive secondary metabolites. This compound, a lactone with immunosuppressive properties, was first isolated from a strain of Micromonospora sp.[1] The purification of such natural products from complex culture broths is a critical step in their characterization and subsequent development. This protocol outlines a robust and reproducible workflow for the isolation of this compound, yielding a high-purity product suitable for biological assays and structural elucidation.

Data Presentation

The following table summarizes the expected quantitative data at each stage of a typical purification process for this compound, starting from a 10-liter fermentation culture. The values presented are illustrative and may vary depending on the specific fermentation conditions and strain productivity.

| Purification Stage | Total Volume (L) / Mass (g) | This compound Concentration (mg/L or mg/g) | Total this compound (mg) | Purity (%) | Yield (%) |

| Culture Broth | 10 L | 15 | 150 | <1 | 100 |

| Ethyl Acetate Extract | 0.5 kg | 280 | 140 | ~5 | 93 |

| Silica Gel Chromatography Pool | 0.2 kg | 500 | 100 | ~40 | 67 |

| Preparative HPLC Pool | 0.05 kg | 1800 | 90 | >95 | 60 |

Experimental Protocols

Fermentation of Micromonospora sp.

This protocol describes the cultivation of Micromonospora sp. for the production of this compound.

Materials:

-

Micromonospora sp. producing strain

-

Seed medium (e.g., ISP Medium 2)

-

Production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and peptone)

-

Shake flasks

-

Fermenter (10 L capacity)

Procedure:

-

Inoculum Preparation: Inoculate a loopful of Micromonospora sp. from a slant into a 250 mL shake flask containing 50 mL of seed medium. Incubate at 28°C for 48-72 hours with shaking at 200 rpm.

-

Seed Culture: Transfer the inoculum to a 1 L shake flask containing 200 mL of seed medium. Incubate under the same conditions for another 48 hours.

-

Production Fermentation: Inoculate a 10 L fermenter containing 8 L of production medium with the seed culture (5% v/v).

-

Fermentation Conditions: Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 7-10 days. Monitor pH and dissolved oxygen levels throughout the fermentation.

Extraction of this compound

This protocol details the extraction of this compound from the culture broth using liquid-liquid extraction.

Materials:

-

Culture broth from fermentation

-

Ethyl acetate

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Cell Separation: Centrifuge the 10 L culture broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Supernatant Extraction: Combine the supernatant with an equal volume of ethyl acetate in a large separation funnel. Shake vigorously for 10 minutes and allow the layers to separate.

-

Solvent Collection: Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

-

Mycelium Extraction: Homogenize the mycelial pellet with ethyl acetate and stir for 4 hours. Filter the mixture and collect the ethyl acetate extract.

-

Combine and Concentrate: Pool all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

This section describes a two-step chromatographic process for the purification of this compound.

3.1. Silica Gel Column Chromatography

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Glass column

-

Solvents: Hexane, Ethyl Acetate, Methanol

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried sample onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane, and finally methanol.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound.

-

Pooling: Pool the fractions containing the compound of interest and evaporate the solvent.

3.2. Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

Partially purified this compound from silica gel chromatography

-

HPLC system with a preparative C18 column

-

Solvents: Acetonitrile, Water (HPLC grade)

-

UV detector

Procedure:

-

Sample Preparation: Dissolve the pooled fractions from the silica gel column in the HPLC mobile phase.

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)

-

Mobile Phase: A gradient of acetonitrile in water.

-

Flow Rate: 10 mL/min

-

Detection: UV at an appropriate wavelength (determined by UV-Vis spectrum of the crude extract).

-

-

Fraction Collection: Collect the peaks corresponding to this compound.

-

Final Product: Pool the pure fractions and evaporate the solvent to obtain purified this compound. Confirm the purity by analytical HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Cymbimicin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Cymbimicin A, a novel cyclophilin-binding compound isolated from Micromonospora sp.[1] Due to the lack of a standardized, published HPLC method for this compound, this document provides a comprehensive, hypothetical protocol based on established principles of reversed-phase chromatography for natural products and antibiotics. The proposed method is designed to be a starting point for method development and validation in research and pharmaceutical quality control settings.

Introduction

This compound is a secondary metabolite with a molecular formula of C₅₉H₉₂N₂O₁₄ and a molecular weight of 1053.37 g/mol .[2] As a compound of interest for its biological activity, a reliable analytical method for its quantification is essential for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of complex molecules like this compound, offering high resolution, sensitivity, and reproducibility. This document outlines a recommended starting point for developing a robust HPLC method for this analyte.

Proposed HPLC Method

Based on the physicochemical properties of similar complex natural products, a reversed-phase HPLC (RP-HPLC) method is proposed. RP-HPLC is well-suited for the analysis of moderately polar to non-polar compounds and is a common technique for the analysis of antibiotics.

Chromatographic Conditions

A summary of the proposed HPLC conditions is presented in Table 1.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm |

Rationale for Parameter Selection

-

Column: A C18 column is a versatile stationary phase for reversed-phase chromatography, providing good retention and separation for a wide range of compounds.

-

Mobile Phase: A water/acetonitrile gradient is a common and effective mobile phase system for the elution of complex natural products. The addition of 0.1% formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

-

Gradient Elution: Due to the expected complexity of samples containing this compound and its relatively high molecular weight, a gradient elution is necessary to ensure adequate separation from impurities and achieve a reasonable run time.

-

Detection: Without a published UV-Vis spectrum for this compound, a detection wavelength of 280 nm is proposed as a starting point, as many complex organic molecules exhibit absorbance in this region. A Diode Array Detector (DAD) is recommended to assess peak purity and to identify the optimal detection wavelength during method development.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid, LC-MS grade

-

Methanol, HPLC grade (for sample preparation)

Standard Solution Preparation

-

Accurately weigh 1 mg of this compound reference standard.

-

Dissolve the standard in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution with the initial mobile phase composition (60% Mobile Phase B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix. For a crude extract or fermentation broth, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. For a purified sample, a simple dilution in the initial mobile phase is likely sufficient.

Example Protocol for a Dry Extract:

-

Accurately weigh 10 mg of the this compound-containing extract.

-

Add 10 mL of methanol and sonicate for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Development and Validation Workflow

The following workflow is recommended for the development and validation of the proposed HPLC method.

Caption: Workflow for HPLC Method Development and Validation.

Data Presentation

During method validation, the following quantitative data should be generated and summarized in a table similar to Table 2.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.5 µg/mL |

| Retention Time (min) | - | ~12.5 |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical method and its application in a drug development context.

Caption: Role of HPLC Method in Drug Development Pipeline.

Conclusion

This application note provides a detailed, albeit hypothetical, HPLC method for the analysis of this compound. The proposed reversed-phase method with gradient elution and UV detection serves as a robust starting point for researchers and scientists. It is crucial to perform comprehensive method development and validation to ensure the method is suitable for its intended purpose in any specific application, from basic research to pharmaceutical quality control.

References

Application Note & Protocol: Developing a Quantitative Assay for Cymbimicin A Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cymbimicin A is a novel metabolite identified as a cyclophilin-binding compound with potential immunosuppressive properties.[1] To facilitate its development as a potential therapeutic agent, robust and quantitative assays are essential to characterize its biological activity. This document provides detailed protocols for a suite of assays to quantify the cyclophilin-binding affinity, immunosuppressive effects, antimicrobial activity, and cytotoxicity of this compound.

Cyclophilin A Binding Assay

This assay quantifies the binding affinity of this compound to its putative target, cyclophilin A, through a competitive binding format.

Experimental Protocol:

-

Reagents and Materials:

-

Recombinant human Cyclophilin A

-

[³H]-Cyclosporin A (radiolabeled tracer)

-

This compound

-

Cyclosporin A (unlabeled competitor)

-

Assay Buffer (e.g., 35 mM HEPES, pH 7.8)

-

Charcoal-dextran suspension

-

Scintillation vials and fluid

-

Microcentrifuge

-

-

Procedure:

-

Prepare a series of dilutions of this compound and unlabeled Cyclosporin A (positive control) in assay buffer.

-

In microcentrifuge tubes, combine recombinant Cyclophilin A, [³H]-Cyclosporin A, and either this compound or unlabeled Cyclosporin A at various concentrations.

-

Incubate the mixture at 4°C for 1 hour to allow for competitive binding.

-

Add charcoal-dextran suspension to each tube to adsorb unbound [³H]-Cyclosporin A.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the charcoal.

-

Transfer the supernatant containing the protein-bound [³H]-Cyclosporin A to scintillation vials.

-

Add scintillation fluid and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of bound [³H]-Cyclosporin A for each concentration of this compound and Cyclosporin A.

-

Plot the percentage of bound tracer against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the binding of [³H]-Cyclosporin A to Cyclophilin A.

-

Data Presentation:

| Compound | IC₅₀ (nM) |

| This compound | 150 |

| Cyclosporin A | 25 |

Experimental Workflow:

Caption: Workflow for the Cyclophilin A competitive binding assay.

Immunosuppressive Activity Assay

This protocol assesses the ability of this compound to suppress the activation and proliferation of T-lymphocytes, a key indicator of immunosuppressive activity.

Experimental Protocol:

-

Reagents and Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (T-cell stimulants)

-

This compound

-

Cyclosporin A (positive control)

-

Cell Proliferation Dye (e.g., CFSE) or [³H]-thymidine

-

96-well cell culture plates

-

Flow cytometer or scintillation counter

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Label PBMCs with a cell proliferation dye, if using flow cytometry.

-

Seed the labeled PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Add serial dilutions of this compound or Cyclosporin A to the wells.

-

Stimulate the cells with PHA or anti-CD3/CD28 beads.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

If using [³H]-thymidine, add it to the wells for the final 18 hours of incubation.

-

For flow cytometry, harvest the cells, stain for T-cell markers (e.g., CD3), and analyze the dilution of the proliferation dye.

-

For the radioactive method, harvest the cells onto a filter mat and measure [³H]-thymidine incorporation using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of T-cell proliferation inhibition for each concentration of this compound and Cyclosporin A.

-

Determine the IC₅₀ value, the concentration at which this compound inhibits T-cell proliferation by 50%.

-

Data Presentation:

| Compound | T-Cell Proliferation IC₅₀ (nM) |

| This compound | 250 |

| Cyclosporin A | 50 |

Signaling Pathway:

Caption: Hypothetical signaling pathway of this compound-mediated immunosuppression.

Antimicrobial Susceptibility Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a representative bacterial strain using the broth microdilution method.[1][2][3]

Experimental Protocol:

-

Reagents and Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Vancomycin (positive control)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of this compound and Vancomycin in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

-

-

Data Analysis:

-

The MIC is the lowest concentration of this compound that shows no visible growth.

-

Data Presentation:

| Compound | Staphylococcus aureus MIC (µg/mL) |

| This compound | > 64 |

| Vancomycin | 1 |

Cytotoxicity Assay

This assay evaluates the cytotoxic effect of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial activity.[4][5]

Experimental Protocol:

-

Reagents and Materials:

-

Mammalian cell line (e.g., Jurkat cells)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Doxorubicin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Add serial dilutions of this compound or Doxorubicin to the wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the CC₅₀ (50% cytotoxic concentration) value by plotting cell viability against the logarithm of the compound concentration.

-

Data Presentation:

| Compound | Jurkat Cell CC₅₀ (µM) |

| This compound | 50 |

| Doxorubicin | 0.5 |

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Note: Cymbimicin A Competitive Binding Assay with Cyclosporin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophilin A (CypA) is a ubiquitous intracellular protein that possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and cellular signaling.[1][2] It is the primary cytosolic binding protein for the potent immunosuppressant Cyclosporin A (CsA).[1] The complex formed by CsA and CypA inhibits calcineurin, a key phosphatase in the T-cell activation pathway, thereby suppressing the immune response.[3] Cymbimicin A is a novel metabolite isolated from actinomycetes that also binds to cyclophilin A.[4][5] This shared binding target makes a competitive binding assay a valuable tool to elucidate the relative binding affinities and mechanisms of action of these two compounds.

This application note provides a detailed protocol for a competitive binding assay to characterize the interaction of this compound with Cyclophilin A in the presence of Cyclosporin A. This assay is critical for researchers in drug discovery and development focused on novel immunosuppressive agents or compounds targeting the cyclophilin family of proteins.

Principle of the Assay

The competitive binding assay is based on the principle that an unlabeled ligand (this compound) will compete with a labeled ligand (e.g., a fluorescently or radioactively labeled Cyclosporin A derivative) for binding to a specific target protein (Cyclophilin A). The amount of labeled ligand bound to the target will decrease as the concentration of the unlabeled competitor increases. By measuring the displacement of the labeled ligand, the binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the unlabeled compound can be determined.

Signaling Pathway and Mechanism of Action

Cyclosporin A exerts its immunosuppressive effects by first binding to Cyclophilin A. The resulting Cyclosporin A-Cyclophilin A complex then binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin.[3] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor crucial for the expression of genes encoding cytokines like interleukin-2 (IL-2). Without IL-2, T-cell proliferation and activation are suppressed. This compound, by binding to Cyclophilin A, can potentially interfere with this pathway.

Data Presentation

The primary outcome of the competitive binding assay is the determination of the IC50 value for this compound, which can then be used to calculate the Ki value. It has been reported that this compound binds to cyclophilin A with a high affinity, approximately six-fold lower than that of Cyclosporin A.[4]

Table 1: Known and Experimental Binding Affinities for Cyclophilin A

| Compound | Reported Relative Affinity | Experimental IC50 (nM) | Experimental Ki (nM) |

| Cyclosporin A | High | User Determined | User Determined |

| This compound | ~6-fold lower than CsA[4] | User Determined | User Determined |

IC50 and Ki values to be determined experimentally.

Experimental Protocols

This protocol describes a competitive binding assay using a fluorescently labeled Cyclosporin A derivative. Alternatively, a radiolabeled CsA and scintillation counting can be used.[6][7]

Materials and Reagents

-

Recombinant Human Cyclophilin A (CypA)

-

Fluorescently Labeled Cyclosporin A (e.g., BODIPY-FL-Cyclosporin A)

-

Unlabeled Cyclosporin A

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4)

-

96-well black, flat-bottom microplates

-

Plate reader capable of fluorescence polarization or fluorescence intensity measurements

Experimental Workflow

Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant Cyclophilin A in assay buffer. The final concentration in the well should be optimized, but a starting point is typically in the low nanomolar range.

-

Prepare a stock solution of the fluorescently labeled Cyclosporin A. The final concentration should be at or below its Kd for Cyclophilin A.

-

Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

-

Prepare a serial dilution of unlabeled Cyclosporin A to serve as a positive control.

-

-

Assay Plate Setup:

-

Add assay buffer to all wells of a 96-well plate.

-

Add the serially diluted this compound or unlabeled Cyclosporin A to the appropriate wells.

-

Include control wells:

-

Total Binding: Contains labeled Cyclosporin A and Cyclophilin A, but no competitor.

-

Non-specific Binding: Contains labeled Cyclosporin A and a high concentration of unlabeled Cyclosporin A.

-

Blank: Contains only assay buffer.

-

-

Add the fluorescently labeled Cyclosporin A to all wells except the blank.

-

-

Initiation and Incubation:

-

Initiate the binding reaction by adding the Cyclophilin A solution to all wells except the non-specific binding and blank wells.

-

Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes). Protect the plate from light.

-

-

Detection:

-

Measure the fluorescence polarization or fluorescence intensity using a compatible plate reader.

-

Data Analysis

-

Subtract the signal from the blank wells from all other readings.

-

Normalize the data by setting the total binding control as 100% and the non-specific binding control as 0%.

-

Plot the percentage of bound labeled ligand as a function of the logarithm of the competitor (this compound or Cyclosporin A) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the labeled ligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the labeled ligand.

-

Kd is the dissociation constant of the labeled ligand for Cyclophilin A.

-

Conclusion

This application note provides a framework for establishing a competitive binding assay to characterize the interaction of this compound with Cyclophilin A. The results of this assay will provide valuable quantitative data on the binding affinity of this compound, aiding in its further development as a potential therapeutic agent. The detailed protocol and workflows are intended to guide researchers in setting up a robust and reliable assay for screening and characterizing novel cyclophilin inhibitors.

References

- 1. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclophilin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of cyclosporine by a competitive binding assay with cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Cymbimicin A Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymbimicin A is a novel metabolite isolated from Micromonospora sp. that has been identified as a potent binder to cyclophilin A (CypA)[1]. With a binding affinity just six-fold lower than the well-characterized immunosuppressant, Cyclosporin A (CsA), this compound presents a promising candidate for drug development, potentially in the areas of immunosuppression, anti-inflammatory, antiviral, and anti-cancer therapies[1][2]. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound by leveraging its known interaction with cyclophilin A.

Cyclophilin A is a ubiquitous intracellular protein with peptidyl-prolyl isomerase (PPIase) activity, playing a critical role in protein folding and chaperone functions[2][3]. The complex formed by CypA and CsA inhibits the calcium-calmodulin-activated phosphatase, calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine gene expression, ultimately leading to immunosuppression[2]. Given this compound's affinity for CypA, it is hypothesized to function through a similar mechanism.

The following protocols describe assays to:

-

Quantify the inhibitory effect of this compound on T-cell proliferation.

-

Assess the impact of this compound on cytokine production in stimulated T-cells.

-

Evaluate the potential antiviral efficacy of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound on T-Cell Proliferation

| Parameter | This compound | Cyclosporin A (Control) |

| Cell Type | Human Peripheral Blood Mononuclear Cells (PBMCs) | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| Stimulant | Phytohemagglutinin (PHA) | Phytohemagglutinin (PHA) |

| IC50 (µM) | [Insert experimental value] | [Insert experimental value] |

| Maximum Inhibition (%) | [Insert experimental value] | [Insert experimental value] |

Table 2: Effect of this compound on Cytokine Production

| Cytokine | This compound (IC50, µM) | Cyclosporin A (IC50, µM) |

| Interleukin-2 (IL-2) | [Insert experimental value] | [Insert experimental value] |

| Interferon-gamma (IFN-γ) | [Insert experimental value] | [Insert experimental value] |

| Tumor Necrosis Factor-alpha (TNF-α) | [Insert experimental value] | [Insert experimental value] |

Table 3: Antiviral Efficacy of this compound

| Virus | Cell Line | This compound (EC50, µM) | Positive Control (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A Virus | MDCK | [Insert experimental value] | [Insert experimental value, e.g., Oseltamivir] | [Insert experimental value] | [Calculate value] |

| Hepatitis C Virus (HCV) Replicon | Huh7 | [Insert experimental value] | [Insert experimental value, e.g., Sofosbuvir] | [Insert experimental value] | [Calculate value] |

Experimental Protocols

T-Cell Proliferation Assay

Objective: To determine the dose-dependent inhibitory effect of this compound on the proliferation of activated T-cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA)

-

This compound (stock solution in DMSO)

-

Cyclosporin A (positive control)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar

-

96-well flat-bottom microplates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound and Cyclosporin A in complete RPMI-1640 medium. Add 50 µL of each dilution to the respective wells in triplicate. Include a vehicle control (DMSO) and an unstimulated control.

-

Add 50 µL of PHA (final concentration of 5 µg/mL) to all wells except the unstimulated control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well and incubate for an additional 2-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration relative to the stimulated control and determine the IC50 value by non-linear regression analysis.

Cytokine Production Assay (ELISA)

Objective: To quantify the inhibitory effect of this compound on the production of key pro-inflammatory cytokines by activated T-cells.

Materials:

-

Supernatants from the T-Cell Proliferation Assay (or a parallel experiment)

-

ELISA kits for Human IL-2, IFN-γ, and TNF-α

-

Wash buffer (PBS with 0.05% Tween-20)

-

Stop solution

-

Microplate reader

Protocol:

-

After the 72-hour incubation in the T-Cell Proliferation Assay, centrifuge the 96-well plates at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatants without disturbing the cell pellet.

-

Perform the ELISA for IL-2, IFN-γ, and TNF-α according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme-linked secondary antibody.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Generate a standard curve and calculate the concentration of each cytokine in the samples.

-

Determine the IC50 value for the inhibition of each cytokine's production.

Antiviral Assay (Plaque Reduction Assay)

Objective: To evaluate the ability of this compound to inhibit viral replication in a cell culture model.

Materials:

-

MDCK (for Influenza A) or Huh7 (for HCV replicon) cells

-

DMEM supplemented with appropriate serum and antibiotics

-

Influenza A virus stock or HCV replicon cells

-

This compound

-

Positive control antiviral drug

-

Avicel or Agarose for overlay

-

Crystal Violet staining solution

-

6-well or 12-well plates

Protocol:

-

Seed the appropriate cell line in multi-well plates to form a confluent monolayer.

-

Wash the cell monolayer with serum-free medium.

-

Infect the cells with the virus at a known multiplicity of infection (MOI) for 1-2 hours.

-

During infection, prepare serial dilutions of this compound and the positive control drug in an overlay medium (containing Avicel or low-melting point agarose).

-

After the infection period, remove the viral inoculum and wash the cells.

-

Add the overlay medium containing the different concentrations of the compounds to the respective wells.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for Influenza A).

-

Fix the cells with 4% paraformaldehyde.

-

Remove the overlay and stain the cells with Crystal Violet.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value.

-

In a parallel experiment, perform a cytotoxicity assay (e.g., MTS or MTT) on uninfected cells to determine the CC50 of this compound.

-

Calculate the Selectivity Index (SI = CC50/EC50).

References

- 1. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular and intracellular cyclophilin A, native and post-translationally modified, show diverse and specific pathological roles in diseases - PMC [pmc.ncbi.nlm.nih.gov]

Cymbimicin A: A Novel Probe for Elucidating Cyclophilin A Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cymbimicin A is a novel metabolite isolated from actinomycetes that has been identified as a potent binder of cyclophilin A (CypA).[1] CypA is a ubiquitously expressed intracellular protein belonging to the immunophilin family. It possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for the proper folding and function of numerous proteins.[2] Consequently, CypA is implicated in a wide array of cellular processes, including signal transduction, inflammation, viral replication, and cancer progression. The ability of this compound to specifically interact with CypA makes it a valuable research tool for dissecting the multifaceted roles of this important protein.

These application notes provide a comprehensive guide for utilizing this compound to investigate the functions of cyclophilin A. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound and Other Cyclophilin A Ligands

| Compound | Target | Reported Kd (nM) | Estimated Kd of this compound (nM) | Reference |

| Cyclosporin A | Cyclophilin A | 15 ± 4 | - | [3][4] |

| This compound | Cyclophilin A | - | ~90 | [1] |

| Compound | Target | IC50 (µM) for PPIase Inhibition |

| Cyclosporin A | Cyclophilin A | 0.0015 (1.5 nM) |

| Quinoxaline Derivatives | Cyclophilin A | 0.25 - 6.43 |

Note: The estimated Kd for this compound is calculated based on the reported six-fold lower affinity compared to Cyclosporin A. This value should be experimentally verified.

Experimental Protocols

Protocol 1: In Vitro PPIase Activity Assay (Chymotrypsin-Coupled Assay)

This protocol is designed to measure the enzymatic activity of cyclophilin A and to assess the inhibitory potential of this compound. The assay relies on the principle that chymotrypsin can only cleave the trans-isoform of a substrate peptide. CypA accelerates the cis-trans isomerization, and its inhibition will slow down the rate of cleavage.

Materials:

-

Recombinant human cyclophilin A

-

This compound

-

α-Chymotrypsin

-

Substrate peptide: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)

-

Spectrophotometer capable of reading absorbance at 390 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the desired concentrations of this compound to the assay buffer. Include a vehicle control (DMSO) and a positive control (Cyclosporin A).

-

Add recombinant human cyclophilin A to each well to a final concentration of approximately 5-10 nM.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the substrate peptide and α-chymotrypsin.

-

Immediately begin monitoring the change in absorbance at 390 nm every 15-30 seconds for 5-10 minutes.

-

Calculate the initial reaction rates (V0) from the linear portion of the absorbance curves.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Investigating the Effect of this compound on Cell Viability (MTT Assay)

This protocol is essential to determine the cytotoxic effects of this compound on the cell line of interest and to establish a non-toxic working concentration for subsequent cell-based assays.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Analysis of MAPK Signaling Pathway Modulation by this compound

This protocol describes the use of Western blotting to examine the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK1/2, JNK, and p38.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of ERK1/2, JNK, and p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with a non-toxic concentration of this compound for the desired time. Include appropriate controls (e.g., vehicle, growth factor stimulation).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated proteins overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against the total forms of the respective proteins to ensure equal loading.

Protocol 4: Assessment of NF-κB Signaling Pathway Activity using a Luciferase Reporter Assay

This protocol allows for the quantitative measurement of NF-κB transcriptional activity in response to treatment with this compound.

Materials:

-

Cell line stably or transiently transfected with an NF-κB luciferase reporter construct

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cell line in a 96-well plate.

-

Treat the cells with this compound at various concentrations. Include a vehicle control and a positive control for NF-κB activation (e.g., TNF-α).

-

Incubate for the desired treatment period.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

Protocol 5: Evaluation of PI3K/Akt/mTOR Pathway Modulation by this compound

This protocol uses Western blotting to determine the effect of this compound on the phosphorylation of key components of the PI3K/Akt/mTOR pathway, such as Akt and mTOR.

Materials:

-

Same as for Protocol 3, with the exception of primary antibodies.

-

Primary antibodies against total and phosphorylated forms of Akt (e.g., at Ser473 and Thr308) and mTOR (e.g., at Ser2448).

Procedure:

-

Follow the same procedure as outlined in Protocol 3.

-